

Theliatinib Profile & Preclinical Data Summary

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Compound Focus: Theliatinib

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Theliatinib (HMPL-309) is a novel, highly potent epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). The following tables summarize its key characteristics and preclinical efficacy data from PDX models.

Table 1: Theliatinib Biochemical and Cellular Profile [1] [2] [3]

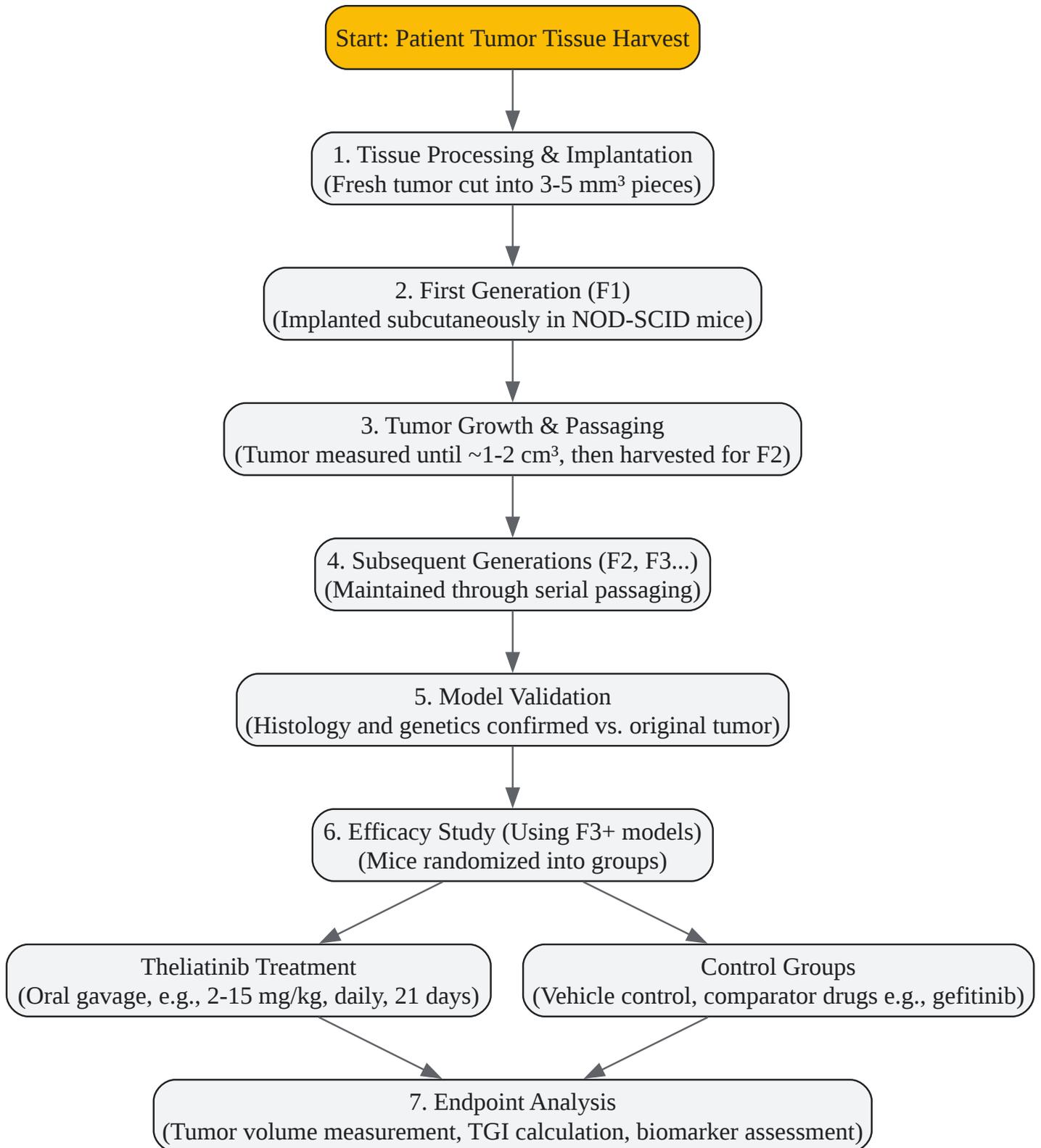
Property	Description / Value
Molecular Target	EGFR (wild-type)
Mechanism of Action	Potent and highly selective EGFR tyrosine kinase inhibitor
Inhibition Constant (K_i)	0.05 nM (wild-type EGFR)
IC ₅₀ (EGFR)	3 nM
IC ₅₀ (EGFR L858R/T790M)	22 nM
Relative Potency	5-10 times more potent than erlotinib and gefitinib against wild-type EGFR
Primary Indication	Esophageal cancer (Solid tumors under investigation)

Table 2: Summary of Theliatinib Efficacy in Esophageal Cancer PDX Models [1] [2]

PDX Model Characteristic	Theletinib Treatment Response	Key Observations
High EGFR protein expression (H-score > 250) & gene amplification	Significant tumor regression (>30% decrease in volume)	Strongest antitumor activity observed.
High EGFR protein expression (H-score > 250) without gene amplification	High tumor growth inhibition (TGI: 67% - 100%)	Efficacy correlates with EGFR protein levels.
Low EGFR protein expression (H-score < 200)	Non-significant tumor growth inhibition	Confirms EGFR-dependence of theletinib's effect.
Co-occurrence of PIK3CA mutation, FGFR1 overexpression, or PTEN deletion	Reduced antitumor efficacy	Suggests potential resistance mechanisms.

Established PDX Model Workflow

The general workflow for establishing and utilizing PDX models, as applied in **theliatinib** studies, is outlined below. This workflow illustrates the key stages from tumor implantation to drug efficacy testing [1] [4].



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Key Experimental Methodology

The **theliatinib** PDX studies employed several key techniques to establish the models and evaluate the drug's efficacy and mechanism of action [1].

- **PDX Model Establishment:** The models were generated by subcutaneously implanting fresh esophageal cancer tumor tissues into NOD-SCID mice. Models that grew successfully were serially passaged. For drug efficacy studies, later passages (F3 and beyond) were used to ensure model stability. The histology and molecular characteristics of the PDX models were confirmed to closely mirror the original patient tumors [1] [4].
- **EGFR Status Assessment:** Patient tumors and corresponding PDX models were characterized for EGFR status using multiple methods. **Immunohistochemistry (IHC)** was used to evaluate EGFR protein expression levels, reported as an H-score. **Quantitative PCR (qPCR)** and **Fluorescence In Situ Hybridization (FISH)** were used to detect EGFR gene copy number gain and amplification, respectively [1].
- **Genetic Sequencing:** DNA from tumor samples was sequenced using Sanger sequencing to identify hot-spot mutations in key genes, including *EGFR*, *PIK3CA*, *K-Ras*, and *B-Raf* [1].
- **In Vivo Efficacy Study Design:** Mice bearing established PDX tumors were randomized into treatment groups. **Theliatinib** was administered orally (e.g., 2 mg/kg, 5 mg/kg, 15 mg/kg) once daily for 21 days. Tumor volumes and body weights were measured regularly. Tumor Growth Inhibition (TGI) was calculated, and statistical significance was assessed ($p < 0.05$) [1] [3].

Application Notes for Researchers

- **Key Biomarkers for Patient Stratification:** The studies indicate that **high EGFR protein expression (H-score ≥ 200) is a primary predictive biomarker** for **theliatinib** response. EGFR gene amplification identifies a subset of patients with the highest potential for tumor regression. It is also

critical to profile **resistance markers** such as *PIK3CA* mutations and *FGFR1* overexpression, as their presence can diminish **theliatinib**'s efficacy [1] [2].

- **Advantages of the PDX Model:** Using PDX models that have been molecularly characterized for EGFR pathway components provides a highly clinically relevant system for evaluating **theliatinib**. These models maintain the heterogeneity and biological characteristics of the original tumors, leading to more translatable results [1] [4].
- **Protocol Consideration:** The successful engraftment and growth of PDX models are highly dependent on the tumor type and the immune-deficient mouse strain used. NOD-SCID or more severely immunocompromised strains (like NSG) are often necessary for reliable engraftment of human tumor tissues [4].

Limitations and Future Directions

It is important to note that while the search results confirm the use of PDX models and detail **theliatinib**'s efficacy, they do not contain a complete, step-by-step laboratory protocol covering every reagent, dilution, and surgical procedure. Furthermore, the clinical development status of **theliatinib** for esophageal cancer is not clarified in the available search results.

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